molecular formula C25H27NO3S B12549411 4-[2-(Benzenesulfonyl)-1-(4-methylphenyl)-2-phenylethyl]morpholine CAS No. 866251-63-0

4-[2-(Benzenesulfonyl)-1-(4-methylphenyl)-2-phenylethyl]morpholine

Cat. No.: B12549411
CAS No.: 866251-63-0
M. Wt: 421.6 g/mol
InChI Key: DEYNTQJFDJSUEX-UHFFFAOYSA-N
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Description

4-[2-(Benzenesulfonyl)-1-(4-methylphenyl)-2-phenylethyl]morpholine is a complex organic compound characterized by its unique structure, which includes a morpholine ring substituted with benzenesulfonyl, methylphenyl, and phenylethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(Benzenesulfonyl)-1-(4-methylphenyl)-2-phenylethyl]morpholine typically involves multi-step organic reactions One common method includes the reaction of morpholine with benzenesulfonyl chloride in the presence of a base such as triethylamineThe reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or toluene to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

4-[2-(Benzenesulfonyl)-1-(4-methylphenyl)-2-phenylethyl]morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent choice, and reaction time are crucial for optimizing yields and selectivity .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction pathway chosen .

Scientific Research Applications

4-[2-(Benzenesulfonyl)-1-(4-methylphenyl)-2-phenylethyl]morpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[2-(Benzenesulfonyl)-1-(4-methylphenyl)-2-phenylethyl]morpholine involves its interaction with molecular targets such as enzymes or receptors. The benzenesulfonyl group can form strong interactions with active sites, while the morpholine ring provides structural stability. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

  • 4-[2-(Benzenesulfonyl)-1-phenylethyl]morpholine
  • 4-[2-(Benzenesulfonyl)-1-(4-chlorophenyl)-2-phenylethyl]morpholine
  • 4-[2-(Benzenesulfonyl)-1-(4-nitrophenyl)-2-phenylethyl]morpholine

Uniqueness

Compared to similar compounds, 4-[2-(Benzenesulfonyl)-1-(4-methylphenyl)-2-phenylethyl]morpholine is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in binding affinity, selectivity, and overall efficacy in various applications .

Properties

CAS No.

866251-63-0

Molecular Formula

C25H27NO3S

Molecular Weight

421.6 g/mol

IUPAC Name

4-[2-(benzenesulfonyl)-1-(4-methylphenyl)-2-phenylethyl]morpholine

InChI

InChI=1S/C25H27NO3S/c1-20-12-14-21(15-13-20)24(26-16-18-29-19-17-26)25(22-8-4-2-5-9-22)30(27,28)23-10-6-3-7-11-23/h2-15,24-25H,16-19H2,1H3

InChI Key

DEYNTQJFDJSUEX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(C(C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3)N4CCOCC4

Origin of Product

United States

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